N-benzyl-N-methyl-2-[3-(trifluoromethyl)phenoxy]ethanamine oxalate
Overview
Description
N-benzyl-N-methyl-2-[3-(trifluoromethyl)phenoxy]ethanamine oxalate is a useful research compound. Its molecular formula is C19H20F3NO5 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.12935722 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Phenols and Health Impacts : Studies have explored the associations between exposure to environmental phenols, such as bisphenol A (BPA), triclosan, and parabens, and various health outcomes. For example, exposure to BPA and other phenols has been linked to oxidative stress, inflammation, and potential endocrine-disrupting effects in populations. These findings suggest that phenolic compounds, through their ubiquitous presence in consumer products, may have significant health implications, warranting further investigation into their effects, including compounds similar to N-benzyl-N-methyl-2-[3-(trifluoromethyl)phenoxy]ethanamine oxalate (Watkins et al., 2015).
Phenols in Environmental Monitoring : Research into the distribution and effects of phenolic compounds, including those from industrial sources or as metabolites of other substances, has highlighted the importance of monitoring these compounds in environmental and biological samples. Such studies underscore the significance of phenolic compounds in environmental health research and the need for continued study into their distribution, sources, and health effects, potentially including compounds like this compound (Hovander et al., 2002).
Properties
IUPAC Name |
N-benzyl-N-methyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.C2H2O4/c1-21(13-14-6-3-2-4-7-14)10-11-22-16-9-5-8-15(12-16)17(18,19)20;3-1(4)2(5)6/h2-9,12H,10-11,13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVCKVQXVQAENP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC(=C1)C(F)(F)F)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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